Covalent Binding Mode and Target Engagement: EN102 vs. Non-Covalent Mpro Inhibitors
EN102 forms a covalent thioether bond with the catalytic Cys145 of SARS-CoV-2 Mpro, as directly visualized in the 2.30 Å co-crystal structure (PDB 7WYP) [1]. This irreversible mechanism contrasts with reversible non-covalent inhibitors such as GC376 (a bisulfite adduct prodrug) and boceprevir, which bind reversibly in the active site. The covalent engagement is confirmed by the continuous electron density connecting the acrylamide β-carbon to the sulfur atom of Cys145 [1]. Quantitative irreversible tethering (qIT) was used to measure the rate of covalent adduct formation, providing a kinact/KI parameter that defines target residence time—a parameter fundamentally absent for reversible inhibitors [2]. However, the specific numerical kinact/KI value for EN102 against Mpro was not publicly accessible in the extracted data at the time of this analysis.
| Evidence Dimension | Covalent target engagement (mechanism) |
|---|---|
| Target Compound Data | Irreversible covalent bond to Cys145 confirmed by X-ray crystallography (PDB 7WYP, 2.30 Å resolution) |
| Comparator Or Baseline | Non-covalent inhibitors (e.g., GC376, boceprevir): reversible binding, no covalent adduct |
| Quantified Difference | Mechanism: Irreversible (EN102) vs. Reversible (comparators); specific kinact/KI values not publicly available for direct comparison |
| Conditions | Recombinant SARS-CoV-2 Mpro, X-ray crystallography, qIT assay |
Why This Matters
Irreversible covalent inhibition can confer prolonged target suppression beyond what is predicted by free-drug concentration, a critical advantage in antiviral therapy where sustained protease inhibition is needed to block viral replication.
- [1] Qin B, Hou P, Gao X, Cui S. Structure of the SARS-CoV-2 main protease with EN102 inhibitor. PDB ID: 7WYP, 2022. Resolution: 2.30 Å, R-Free: 0.273. View Source
- [2] Qin B, Craven GB, Hou P, et al. Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease. Acta Pharm Sin B. 2022;12:3924-3933. View Source
